Aloeresin D
Overview
Description
Aloeresin D is a chromone glycoside compound derived from the Aloe species, particularly Aloe vera. It is one of the many bioactive constituents found in Aloe plants, known for their medicinal and therapeutic properties. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Aloeresin D is a chromone glycoside isolated from the Aloe vera plant, known for its wide range of therapeutic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets β-Secretase (BACE1), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a substance linked to the development of Alzheimer’s disease .
Mode of Action
This compound interacts with BACE1, inhibiting its activity. This interaction results in a decrease in the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .
Biochemical Pathways
The inhibition of BACE1 by this compound affects the amyloidogenic pathway, a biochemical pathway involved in the production of beta-amyloid peptide. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptide, thereby potentially mitigating the pathological processes associated with Alzheimer’s disease .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of BACE1, leading to a reduction in the production of beta-amyloid peptide. This could potentially slow the progression of Alzheimer’s disease. At the cellular level, this could result in decreased plaque formation, a hallmark of Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, extraction parameters such as solvent composition, temperature, and time can affect the yield and bioactivity of this compound . Furthermore, intra- and interspecies differences in the redox state of individual Aloe components may affect the physiological properties of this compound .
Biochemical Analysis
Biochemical Properties
Aloeresin D interacts with various enzymes, proteins, and other biomolecules. It is part of the phenolic compounds found in Aloe species, which also include aloin A, aloin B, aloesin, and aloe-emodin
Cellular Effects
This compound influences various types of cells and cellular processes. While specific details on this compound are limited, Aloe species have been reported to have anti-inflammatory effects and support lipid and carbohydrate metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloeresin D can be synthesized through various chemical processes. One common method involves the extraction of Aloe vera leaves, followed by purification using high-speed counter-current chromatography. The process typically uses solvents such as n-hexane, acetic ether, acetone, and water in specific volume ratios .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Aloe vera leaves. The leaves are processed to obtain a crude extract, which is then purified using techniques like high-performance liquid chromatography (HPLC). The use of green solvents and optimized extraction conditions, such as temperature and solvent composition, enhances the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Aloeresin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds .
Scientific Research Applications
Aloeresin D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties.
Industry: Utilized in the cosmetic and pharmaceutical industries for its beneficial properties .
Comparison with Similar Compounds
Aloeresin D is often compared with other similar compounds, such as:
Aloesin: Another chromone glycoside found in Aloe species, known for its skin-lightening and anti-inflammatory properties.
Aloin: An anthraquinone glycoside with laxative effects.
Aloe-emodin: An anthraquinone with potent antimicrobial and anticancer activities .
Uniqueness
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its ability to inhibit β-secretase and enhance cytochrome C activity makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases .
Conclusion
This compound is a versatile and bioactive compound derived from Aloe species, with significant potential in various scientific and industrial applications. Its unique chemical properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNWRCWQLUXHX-ACWXGELRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of aloeresin D as an antiviral agent?
A1: this compound, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While this compound demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].
Q2: How does this compound interact with the SARS-CoV-2 main protease (Mpro)?
A2: Molecular docking studies suggest that this compound binds to the catalytic active site of Mpro []. While the binding energy of this compound (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].
Q3: What is known about the distribution of this compound in different Aloe species?
A4: this compound has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of this compound can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent this compound production.
Q4: What analytical techniques are commonly used to identify and quantify this compound?
A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of this compound in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.